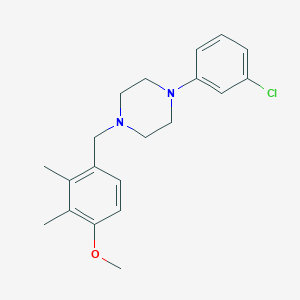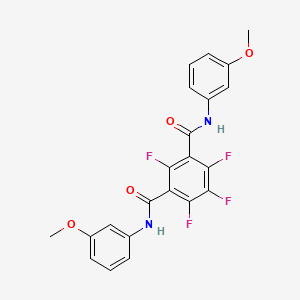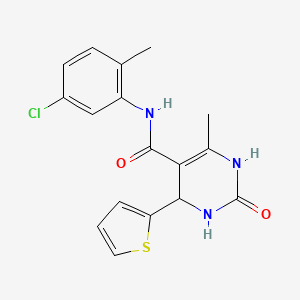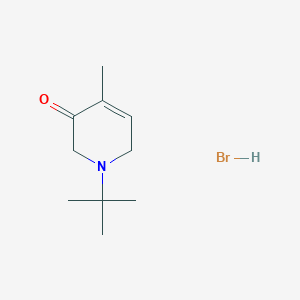
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
TFMPP acts as an agonist for the serotonin 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them, leading to an increase in serotonin signaling in the brain. This increase in serotonin signaling has been shown to have various effects on the brain, including anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. TFMPP has also been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and cognitive control.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the mechanisms of serotonin signaling in the brain. TFMPP is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, TFMPP also has some limitations for use in lab experiments. It has been shown to have variable effects in different individuals, making it difficult to control for individual differences in experiments. TFMPP also has a relatively short half-life, meaning that its effects may not be long-lasting.
将来の方向性
There are several future directions for research on TFMPP. One direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study the mechanisms of its effects on the brain in more detail, particularly its effects on serotonin signaling. Additionally, further research could be done to optimize the synthesis and purification methods for TFMPP, making it more readily available for use in experiments.
Conclusion:
In conclusion, TFMPP is a synthetic compound with potential use in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. While TFMPP has several advantages for use in lab experiments, it also has some limitations that need to be considered. Future research on TFMPP could lead to a better understanding of its effects on the brain and its potential use in treating neurological disorders.
合成法
TFMPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3-chloroaniline, which is reacted with 4-methoxy-2,3-dimethylbenzyl chloride to form 1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is then purified through recrystallization or chromatography.
科学的研究の応用
TFMPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)8-7-17(15)14-22-9-11-23(12-10-22)19-6-4-5-18(21)13-19/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWHBTCHAPRQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)


![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
